molecular formula C9H8N4O B8374052 5-Amino-4-nitroso-1-phenylpyrazole

5-Amino-4-nitroso-1-phenylpyrazole

Cat. No. B8374052
M. Wt: 188.19 g/mol
InChI Key: FFFHCMNCSVIVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08158634B2

Procedure details

To a solution of 2-phenyl-2H-pyrazol-3-ylamine (250 mg, 1.57 mmol) in EtOH (3 mL) is added HCl (4N in dioxane, 1.15 mL, 4.6 mmol). The mixture is then cooled down to −10° C., tert-butyl nitrite (178 mg, 1.73 mmol) is added drop wise. After addition, the mixture is stirred at 0° C. for 1 h. The precipitate is collected by filtration to provide 4-nitroso-2-phenyl-2H-pyrazol-3-ylamine (180 mg, 60%) as yellow solid.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
1.15 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
178 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:11]([NH2:12])=[CH:10][CH:9]=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[N:14](OC(C)(C)C)=[O:15]>CCO>[N:14]([C:10]1[CH:9]=[N:8][N:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:11]=1[NH2:12])=[O:15]

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
C1(=CC=CC=C1)N1N=CC=C1N
Name
Quantity
1.15 mL
Type
reactant
Smiles
Cl
Name
Quantity
3 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
178 mg
Type
reactant
Smiles
N(=O)OC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N(=O)C1=C(N(N=C1)C1=CC=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.